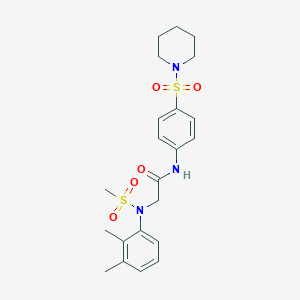![molecular formula C22H22Cl2N4O3S B301896 N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B301896.png)
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research. DCPM is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells.
Wirkmechanismus
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide inhibits CA IX by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, which is essential for pH regulation in cancer cells. This leads to a decrease in intracellular pH, which inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to have significant anti-tumor effects in various preclinical models. It inhibits tumor growth and metastasis by reducing intracellular pH and inducing apoptosis in cancer cells. In addition, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has also been shown to have anti-angiogenic effects, which can inhibit the growth of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide is its potency as a CA IX inhibitor, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide is its low solubility, which can affect its bioavailability and limit its effectiveness. In addition, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has also been shown to have some toxicity in preclinical studies, which can limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective delivery systems to improve the bioavailability of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide. In addition, there is also ongoing research to identify other potential targets for N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide and to explore its potential as a diagnostic tool for imaging CA IX expression in tumors.
In conclusion, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide is a promising compound that has significant potential as a therapeutic agent in cancer treatment. Its potency as a CA IX inhibitor makes it a promising candidate for cancer therapy, and ongoing research is focused on optimizing its synthesis, improving its bioavailability, and exploring its potential as a diagnostic tool.
Synthesemethoden
The synthesis of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide is a multi-step process that involves the reaction of several reagents. The first step involves the condensation of 2,5-dimethylpyrrole-1-carboxaldehyde with 2,5-dichlorobenzaldehyde in the presence of hydrazine hydrate to form the intermediate compound 2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl)-N-phenylmethanesulfonamide. The intermediate compound is then reacted with phenylmethanesulfonyl chloride to yield the final product, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. CA IX is overexpressed in various types of cancer cells, and its inhibition has been shown to inhibit tumor growth and metastasis. N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to be a potent inhibitor of CA IX, making it a promising candidate for cancer therapy. In addition, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has also been studied for its potential as a diagnostic tool for imaging CA IX expression in tumors.
Eigenschaften
Produktname |
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide |
|---|---|
Molekularformel |
C22H22Cl2N4O3S |
Molekulargewicht |
493.4 g/mol |
IUPAC-Name |
N-[(E)-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C22H22Cl2N4O3S/c1-15-11-17(16(2)28(15)21-12-18(23)9-10-20(21)24)13-25-26-22(29)14-27(32(3,30)31)19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,26,29)/b25-13+ |
InChI-Schlüssel |
LLRYTQLSXYAJSX-DHRITJCHSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=N/NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C |
SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C |
Kanonische SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301814.png)
![(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B301816.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B301820.png)
![N-(2-chlorobenzyl)-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B301821.png)
![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B301822.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B301825.png)
![N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-4-[(phenylsulfanyl)methyl]benzamide](/img/structure/B301826.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301828.png)
![2-[2,3-dimethyl(methylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B301829.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B301830.png)
![2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(1-naphthyl)acetamide](/img/structure/B301831.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301832.png)
![2-{[(4-ethoxyphenyl)sulfonyl]anilino}-N-(1-naphthyl)acetamide](/img/structure/B301836.png)